molecular formula C6H6N2O3 B1296613 3-Methoxy-2-nitropyridine CAS No. 20265-37-6

3-Methoxy-2-nitropyridine

Cat. No.: B1296613
CAS No.: 20265-37-6
M. Wt: 154.12 g/mol
InChI Key: LSXHCFSGOBFNDX-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitropyridine is an organic compound with the chemical formula C6H6N2O3. It is characterized by the presence of methoxy and nitro functional groups attached to a pyridine ring. This compound is a pale yellow solid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2-nitropyridine can be synthesized through various methods. One common method involves the nitration of 3-methoxypyridine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 2-position of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to release reactive nitrogen species, which can interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 3-Methoxy-2-nitropyridine is unique due to the specific positioning of the methoxy and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Nitro-3-methoxypyridine has the nitro and methoxy groups in different positions, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHCFSGOBFNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339415
Record name 3-Methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20265-37-6
Record name 3-Methoxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20265-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The similar reaction as described in Reference Example 9 by using 2-nitro-3-hydroxypyridine (7.0 g), potassium carbonate (6.91 g) and methyl iodide (4.67 ml) gave the title compound (7.5 g) as crystalline powders.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step Two
Quantity
4.67 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A reaction flask was loaded with 3-hydroxy-2-nitropyridine (20 g), dimethylformamide (80 ml), and potassium carbonate (23.4 g), and they were mixed, followed by dropwise addition of methyl iodide (52.4 g) to the flask in 2.2 hours. After stirring overnight, water was added to this for crystallization. The crystals were filtrated for collection and dried to give 3-methoxy-2-nitropyridine (16.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Methoxy-2-nitropyridine a compound of interest for radiolabeling with fluorine-18 ([18F])?

A1: The research paper "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines" [] investigates the use of this compound as a precursor molecule for radiolabeling with fluorine-18. The presence of the nitro group (-NO2) adjacent to the methoxy group (-OCH3) in the pyridine ring creates an electron-deficient site. This electron deficiency makes the carbon atom bonded to the methoxy group susceptible to nucleophilic attack by [18F]fluoride, enabling the radiolabeling process. This specific substitution reaction is of interest for developing new radiotracers for Positron Emission Tomography (PET) imaging.

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